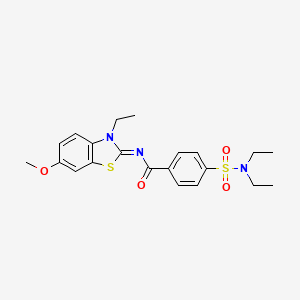

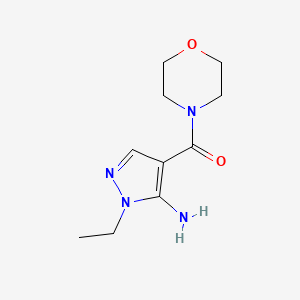

4-(diethylsulfamoyl)-N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(diethylsulfamoyl)-N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)benzamide, also known as DEETB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DEETB is a benzothiazole derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.

Scientific Research Applications

Novel Fluorophores Development

Compounds related to the specified chemical structure have been investigated for their potential as novel fluorophores. For instance, derivatives of benzothiazole and sulfonamide have been synthesized and studied for their photophysical properties, demonstrating applications in the development of new materials with blue and green fluorescent emission. These materials are noteworthy for their thermal stability and potential utility in optical devices and sensors (Padalkar et al., 2015).

Antimicrobial Agents

Research into sulfonamide derivatives has revealed their effectiveness as antimicrobial agents. For example, various substituted sulfonamides have shown activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida albicans. These findings suggest potential applications in combating microbial infections and in the development of new antimicrobial compounds (Sych et al., 2019).

Cancer Research

In the realm of cancer research, certain sulfonamide derivatives have been synthesized and evaluated for their anticancer activity. These studies often involve the assessment of compounds' ability to inhibit specific enzymes or cellular processes critical for cancer progression. For instance, compounds demonstrating pro-apoptotic activity and inhibition of cell proliferation offer insights into novel therapeutic strategies for cancer treatment (Yılmaz et al., 2015).

Enzyme Inhibition

The inhibition of enzymes, such as carbonic anhydrases and histone deacetylases, by sulfonamide derivatives highlights another significant area of research. These enzymes play crucial roles in various physiological processes, and their inhibition can have therapeutic implications in diseases like glaucoma, epilepsy, and cancer. Studies in this area contribute to our understanding of enzyme function and the development of enzyme inhibitors as potential drugs (Supuran & Maresca, 2013).

properties

IUPAC Name |

4-(diethylsulfamoyl)-N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4S2/c1-5-23(6-2)30(26,27)17-11-8-15(9-12-17)20(25)22-21-24(7-3)18-13-10-16(28-4)14-19(18)29-21/h8-14H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIYHDOULPNWRGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(diethylsulfamoyl)-N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-fluoro-4-methylphenyl)-1-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2675757.png)

![2-chloro-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2675761.png)

![2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}aniline](/img/structure/B2675765.png)

![3-(2,4-dichlorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2675770.png)

![N-(2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2675772.png)

![2-methyl-6-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one](/img/structure/B2675778.png)